2-(Chroman-4-yl)propanoic acid

Description

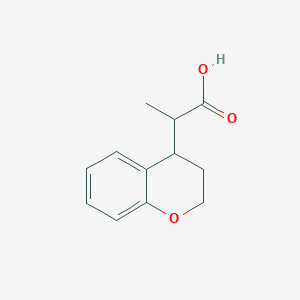

2-(Chroman-4-yl)propanoic acid is a carboxylic acid derivative featuring a chroman (benzopyran) ring system substituted at the 4-position with a propanoic acid side chain. Chroman, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring, confers unique stereoelectronic properties to the molecule. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as cannabinoid receptor modulators and chromene-based pharmaceuticals .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |

InChI |

InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14) |

InChI Key |

ZMALBOHHSPEYSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCOC2=CC=CC=C12)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chroman-4-yl)propanoic acid can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes classical esterification under acidic or catalytic conditions. For example:

-

Ester formation : Reaction with alcohols (e.g., methanol, ethanol) in the presence of sulfuric acid yields corresponding esters.

-

Hydrolysis : Esters of 2-(chroman-4-yl)propanoic acid are hydrolyzed under basic conditions (e.g., LiOH, NaOH) to regenerate the free acid. A study demonstrated 93.4% yield for hydrolysis using lithium hydroxide in aqueous conditions .

Example protocol :

textStarting material: Ethyl 2-(chroman-4-yl)propanoate Reagents: LiOH (1.35 g, 32 mmol), H₂O/THF (1:1) Yield: 93.4% after 6 hours at room temperature[4].

Decarboxylation and Ring Modification

Under acidic conditions (e.g., HCl/AcOH), the compound undergoes decarboxylation, often accompanied by chroman ring rearrangements. Tin(II) chloride-mediated reactions promote selective deoxygenation or functional group interconversion:

-

Decarboxylation : Heating with SnCl₂ in HCl/AcOH at reflux removes CO₂, yielding substituted chroman derivatives .

-

Bromination : Electrophilic bromination at the chroman ring’s 8-position occurs using Selectfluor or CuBr₂, enabling further functionalization .

Key data :

Oxidation and Reduction

The chroman ring’s ether linkage and alkyl side chain are susceptible to redox reactions:

-

Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts chroman-4-ones to chromones (aromatized derivatives) .

-

Reduction : Zn dust in acetic acid reduces chroman-4-one oximes to amines, enabling subsequent alkylation or acylation .

Case study :

Nucleophilic Substitution

The chloro-substituted chroman derivatives undergo nucleophilic displacement with amines or alkoxides:

-

Pyridine alkylation : Reaction of 8-bromo-6-chlorochroman-4-one with pyridine derivatives yields 2-(pyridin-3-yl)ethyl-substituted products (49% yield) .

Example reaction :

textStarting material: 8-Bromo-6-chloro-2-(2-(pyridin-3-yl)ethyl)chroman-4-one Reagents: NaN₃ (DMSO), acetyl chloride (pyridine) Yield: 40% for azide intermediate → 66% after DIBAL-H reduction[3].

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit antiproliferative effects via SIRT2 inhibition or IKr channel modulation . Key findings include:

Scientific Research Applications

2-(Chroman-4-yl)propanoic acid is a derivative of chroman-4-one, a heterobicyclic compound with a broad range of applications in medicinal chemistry . While the specific applications of this compound are not detailed in the provided search results, the information below describes related compounds and their uses, which may provide insight into the potential applications of this compound.

Chroman-4-one Applications

Chroman-4-one, also known as chromanone, serves as a fundamental building block in medicinal chemistry . Its structural diversity allows it to play a significant role in the pharmaceutical field due to its numerous biological activities .

Biological Activities

Chromanone derivatives exhibit a range of biological activities :

- Anticancer Properties Chromanone derivatives like Silibinin and chrysin have anticancer properties .

- Antioxidant Properties Chromanone scaffolds have shown antioxidant activity .

- Antidiabetic Properties Compounds such as taxifolin, tetrazole, and troglitazone, which are chromanone derivatives, have antidiabetic applications .

- Anti-inflammatory Properties Chromanone exhibits anti-inflammatory properties .

- Antiviral Properties Chromanone derivatives, including quercetin-7-rhamnoside, have demonstrated antiviral potential against coronaviruses like TGEV, PEDV, and PRCV .

- Other Activities Chromanones also possess antibacterial, antifungal, antiparasitic, anti-AchE, anticonvulsant, anti-HIV, and antileishmanial properties .

Cosmetic Applications

Chroman-4-one derivatives are used in cosmetic preparations to improve skin texture and treat skin defects such as inflammation, allergies, and wounds . Formulations containing vitamin A derivatives, like retinol esters and retinoic acid, are used against psoriasis, acne, skin spotting, wrinkles, and discoloration .

SIRT2 Inhibitors

Chroman-4-one and chromone-based compounds can act as Sirtuin 2 (SIRT2) inhibitors . These inhibitors have shown antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines and increase the acetylation level of α-tubulin, suggesting that SIRT2 is a target in cancer cells .

Acid Pump Inhibitors

Chromane substituted benzimidazole derivatives have selective acid pump inhibitory activity and can be used to treat gastrointestinal diseases, gastroesophageal reflux disease (GERD), and peptic ulcers .

GPR120 Agonists

Chromane propionic acid analogs are identified as selective agonists of GPR120, showing insulin-sensitizing and weight-reducing effects in rodents .

HRV Inhibitors

Chroman-4-one analogs have been found to be potent and selective inhibitors of Human Rhinovirus (HRV), particularly HRV 1B and HRV 14 .

Mechanism of Action

The mechanism of action of 2-(Chroman-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:

Inhibiting Enzymes: It may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

Modulating Signaling Pathways: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response.

Binding to Receptors: this compound may bind to specific receptors, such as nuclear receptors, to exert its biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The presence of electron-withdrawing groups (e.g., chloro in ) enhances stability and influences receptor binding. Hydroxyl and alkyl groups (e.g., compound 83) improve solubility and metabolic stability .

- Chromene vs. Chroman : Chromene derivatives (e.g., ) exhibit keto groups, enabling conjugation for drug delivery, whereas chroman-based analogs prioritize ring saturation for stereochemical control .

Halogenated Propanoic Acid Derivatives

Key Observations :

- Chlorine Substitution: Chlorinated derivatives (e.g., 2,4,5-TP) often face regulatory restrictions due to bioaccumulation and carcinogenic risks . In contrast, 2-(4-Chlorophenyl)propanoic acid is less studied but may serve as a synthetic intermediate .

- Regulatory Contrast: 2,4,5-TP highlights the importance of substituent selection; its trichlorophenoxy group led to a global ban, whereas mono-halogenated analogs remain under exploration .

Phenoxy and Arylpropanoic Acids

Key Observations :

- Electron-Deficient Aromatics: Fluorophenoxy derivatives () are valuable in synthesizing fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .

- Heterocyclic Modifications : Thienyl groups () introduce sulfur-based electronic effects, broadening applications in materials science .

Biological Activity

2-(Chroman-4-yl)propanoic acid, a compound derived from chroman, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chroman core, which consists of a benzopyran structure. This compound is part of a larger class of chroman derivatives known for their diverse biological activities. The molecular formula for this compound is , with a molecular weight of approximately 204.22 g/mol.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation. The compound's interaction with these enzymes suggests potential therapeutic applications in treating inflammatory conditions.

2. Anticancer Activity

Numerous studies have highlighted the anticancer properties of chroman derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 9.3 | Induces apoptosis via caspase activation |

| K562 (Leukemia) | 3.86 | Inhibits cell proliferation through cell cycle arrest |

| HT29 (Colon Cancer) | 5.7 | Promotes oxidative stress leading to cell death |

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Antioxidant Properties : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress, which is implicated in cancer progression and other diseases .

Case Studies

- Anti-inflammatory Study : A study evaluating the anti-inflammatory effects of various chroman derivatives found that this compound significantly reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory drug .

- Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of apoptosis markers such as cleaved caspases .

Q & A

Basic: What are the common synthetic routes for 2-(Chroman-4-yl)propanoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves coupling chroman-4-yl derivatives with propanoic acid precursors. A stepwise approach includes:

- Friedel-Crafts alkylation to introduce the chroman moiety, using catalysts like AlCl₃ or FeCl₃ in anhydrous conditions .

- Hydrolysis of esters to yield the carboxylic acid group, optimized by controlling pH (e.g., NaOH under reflux) and solvent polarity .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final product.

Yield optimization requires monitoring reaction time, temperature (e.g., 80–100°C for alkylation), and stoichiometric ratios of reactants. Analytical techniques like TLC or HPLC can track intermediate formation .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on proton environments near the chroman ring (δ 4.0–5.0 ppm for ether linkages) and the carboxylic acid proton (δ 10–12 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, resolving power >20,000) .

- HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and mobile phases like methanol/water (70:30) with 0.1% formic acid .

- Melting point analysis to compare against literature values (e.g., 150–155°C for related derivatives) .

Advanced: How can researchers address challenges related to stereochemical control during the synthesis of this compound derivatives?

Methodological Answer:

Stereochemical challenges arise from chiral centers in the chroman ring and propanoic acid side chain. Strategies include:

- Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts in asymmetric alkylation to enforce enantioselectivity .

- Chiral chromatography : Separate diastereomers using chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol gradients .

- Dynamic kinetic resolution : Employ enzymes like lipases (e.g., Candida antarctica) to resolve racemic mixtures during ester hydrolysis .

Validation via circular dichroism (CD) or X-ray crystallography is critical for confirming stereochemistry .

Advanced: What in vitro models are appropriate for studying the biological activity of this compound, particularly in inflammation pathways?

Methodological Answer:

- Cell-based assays : Use RAW 264.7 macrophages or THP-1 monocytes to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Pre-treat cells with LPS (1 µg/mL) to induce inflammation .

- Enzyme inhibition studies : Evaluate COX-1/COX-2 selectivity using fluorometric kits, comparing IC₅₀ values to NSAIDs like ibuprofen .

- Membrane interaction assays : Employ surface plasmon resonance (SPR) to study binding affinity to phospholipid bilayers, mimicking cellular membranes .

Dose-response curves (1–100 µM) and cytotoxicity controls (MTT assay) are essential for validating therapeutic windows .

Safety: What protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Ventilation : Local exhaust ventilation (LEV) for powder handling; general ventilation for vapor dispersion .

- Decontamination : Immediate washing with soap/water for skin contact; eye irrigation with saline for 15 minutes .

- Waste disposal : Collect in sealed containers labeled for hazardous organic acids; incinerate via certified waste management services .

Given structural similarities to carcinogenic propanoic acid derivatives, minimize airborne exposure (monitor via NIOSH Method 1450) .

Data Analysis: How should researchers reconcile contradictory data regarding the biological activity of this compound across studies?

Methodological Answer:

Contradictions may stem from:

- Impurity profiles : Compare HPLC chromatograms to identify co-eluting peaks (e.g., regioisomers or byproducts) .

- Assay variability : Standardize cell lines (e.g., passage number) and assay conditions (e.g., serum-free media for consistency) .

- Stereochemical differences : Re-evaluate enantiomeric purity via chiral HPLC or CD spectroscopy .

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects or outliers .

Cross-validation using orthogonal methods (e.g., SPR vs. enzyme assays) strengthens conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.